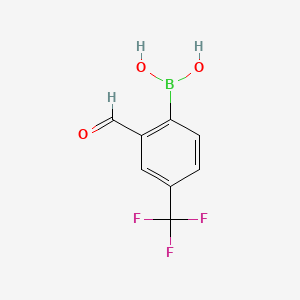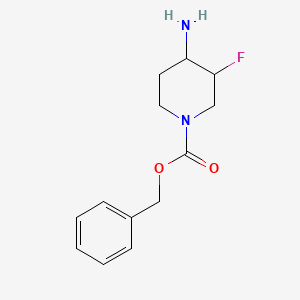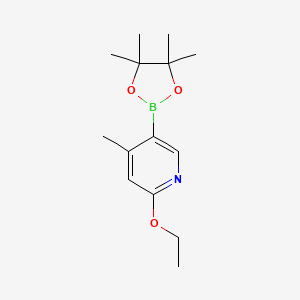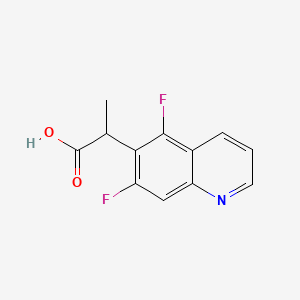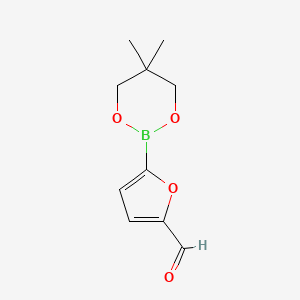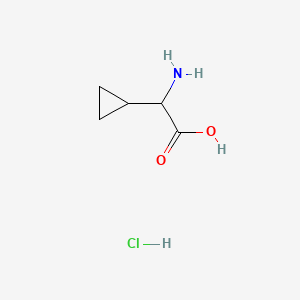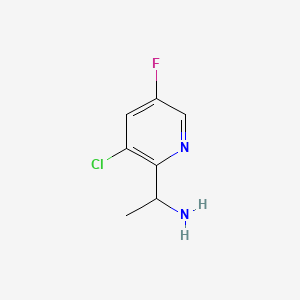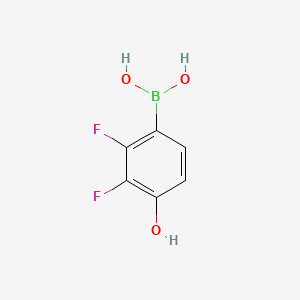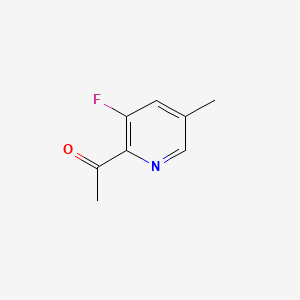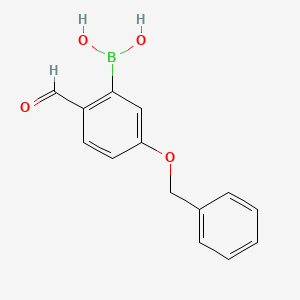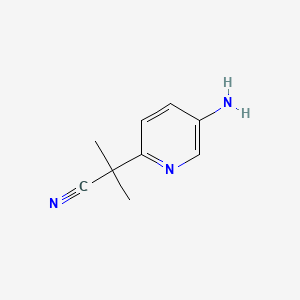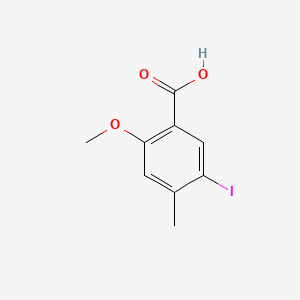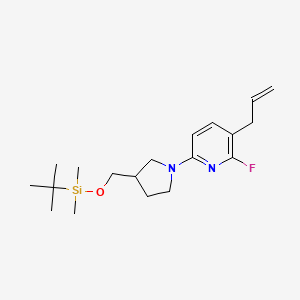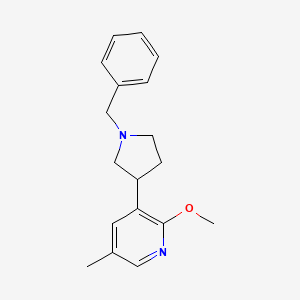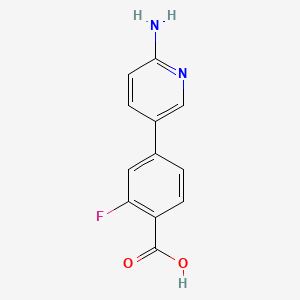
4-(6-Aminopyridin-3-YL)-2-fluorobenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-(6-Aminopyridin-3-YL)-2-fluorobenzoic acid” is a chemical compound with the CAS Number: 222986-51-8. It has a molecular weight of 214.22 and is stored in a refrigerator. The physical form of this compound is a white to off-white solid .
Synthesis Analysis
While specific synthesis methods for “4-(6-Aminopyridin-3-YL)-2-fluorobenzoic acid” were not found, there are related compounds that have been synthesized. For instance, an industrial preparation method of 4-(6-aminopyridine-3-yl) piperazine-1-carboxylic acid tert-butyl ester has been reported . This method uses 5-bromine-2-nitropyridine and piperazine as initial raw materials .Molecular Structure Analysis
The molecular structure of “4-(6-Aminopyridin-3-YL)-2-fluorobenzoic acid” can be represented by the InChI code: 1S/C12H10N2O2/c13-11-6-5-10(7-14-11)8-1-3-9(4-2-8)12(15)16/h1-7H, (H2,13,14) (H,15,16) and the InChI key: DAAPYOWCDXFHOC-UHFFFAOYSA-N .Aplicaciones Científicas De Investigación
-
Application in Analytical Chemistry
- Summary of the application : 6-Aminopyridine-3-boronic acid functionalized magnetic nanoparticles have been used for the efficient enrichment of cis-diol-containing biomolecules .
- Methods of application : The boronate affinity materials were used as efficient sorbents for extraction, separation, and enrichment of cis-diol-containing biomolecules . The boronate affinity MNPs exhibited low binding pH (5.0) and high binding affinity toward cis-diol-containing biomolecules .
- Results or outcomes : This property enabled the selective extraction of cis-diol-containing biomolecules with low concentration under neutral or acidic conditions . The feasibility for practical applications was demonstrated with the selective enrichment of cis-diol-containing biomolecules with low concentration in a human urine sample .
-
Application in Organic Chemistry
- Summary of the application : An industrial preparation method of 4-(6-aminopyridine-3-yl) piperazine-1-tert-butyl carboxylate has been disclosed .
- Methods of application : The method adopts 5-bromine-2-nitropyridine and piperazine as initial raw materials, in a mixed solvent of an alcohol organic solvent and water, preparing high-purity 1-(6-nitropyridine-3-yl) piperazine by nucleophilic substitution reaction with acid as a catalyst .
- Results or outcomes : The method has the advantages of simple operation, little environmental pollution, high yield, low cost and good product quality, and is more suitable for industrial production .
- Application in Biochemistry
- Summary of the application : 6-Aminopyridine-3-boronic acid functionalized magnetic nanoparticles have been used for the efficient enrichment of cis-diol-containing biomolecules .
- Methods of application : The boronate affinity materials were used as efficient sorbents for extraction, separation, and enrichment of cis-diol-containing biomolecules . The boronate affinity MNPs exhibited low binding pH (5.0) and high binding affinity toward cis-diol-containing biomolecules .
- Results or outcomes : This property enabled the selective extraction of cis-diol-containing biomolecules with low concentration under neutral or acidic conditions . The feasibility for practical applications was demonstrated with the selective enrichment of cis-diol-containing biomolecules with low concentration in a human urine sample .
- Application in Biochemistry
- Summary of the application : 6-Aminopyridine-3-boronic acid functionalized magnetic nanoparticles have been used for the efficient enrichment of cis-diol-containing biomolecules .
- Methods of application : The boronate affinity materials were used as efficient sorbents for extraction, separation, and enrichment of cis-diol-containing biomolecules . The boronate affinity MNPs exhibited low binding pH (5.0) and high binding affinity toward cis-diol-containing biomolecules .
- Results or outcomes : This property enabled the selective extraction of cis-diol-containing biomolecules with low concentration under neutral or acidic conditions . The feasibility for practical applications was demonstrated with the selective enrichment of cis-diol-containing biomolecules with low concentration in a human urine sample .
Safety And Hazards
The compound “4-(6-Aminopyridin-3-YL)-2-fluorobenzoic acid” has been classified with the GHS07 signal word “Warning”. The hazard statements associated with this compound are H302, H315, H319, and H335. These indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
Propiedades
IUPAC Name |
4-(6-aminopyridin-3-yl)-2-fluorobenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FN2O2/c13-10-5-7(1-3-9(10)12(16)17)8-2-4-11(14)15-6-8/h1-6H,(H2,14,15)(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNRBJGHVSBEMQR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CN=C(C=C2)N)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(6-Aminopyridin-3-YL)-2-fluorobenzoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

